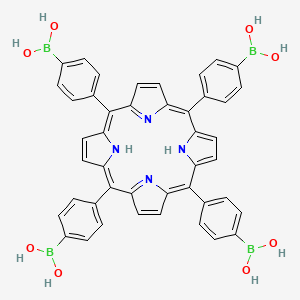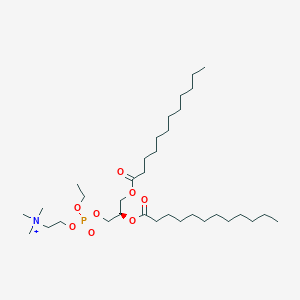
cIAP1 Ligand-Linker Conjugates 6 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 6 hydrochloride: is a compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is utilized for the purpose of designing specific and non-genetic inhibitors of apoptosis protein degradation . It is an innovative pharmaceutical compound designed to specifically target and inhibit cellular inhibitors of apoptosis protein 1, with the ultimate goal of combating malignant neoplasms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves the combination of an inhibitor of apoptosis protein ligand and a proteolysis-targeting chimera linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The inhibitor of apoptosis protein ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The proteolysis-targeting chimera linker is attached to the inhibitor of apoptosis protein ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 6 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and designing novel inhibitors of apoptosis protein degradation.
Biology: Employed in cellular studies to investigate the role of inhibitors of apoptosis proteins in cell death and survival mechanisms.
Medicine: Explored for its potential therapeutic applications in oncology, particularly in targeting and inhibiting cellular inhibitors of apoptosis protein 1 to combat malignant neoplasms.
Mecanismo De Acción
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:
Targeting cIAP1: The compound specifically targets and binds to cellular inhibitors of apoptosis protein 1.
Inducing Degradation: By binding to cIAP1, the compound induces its degradation through the ubiquitin-proteasome pathway.
Potentiating Cytotoxic Effects: The degradation of cIAP1 potentiates the cytotoxic effects of chemotherapeutic agents, leading to enhanced programmed cell death in cancer cells
Comparación Con Compuestos Similares
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride
- Thalidomide-Piperazine-PEG1-NH2 diTFA
- Thalidomide-amido-PEG2-NH2
- Thalidomide-NH-C4-NH2 TFA
- Thalidomide-NH-amido-C8-NH2
- Pomalidomide-PEG2-azide .
Uniqueness: cIAP1 Ligand-Linker Conjugates 6 hydrochloride is unique in its specific targeting of cellular inhibitors of apoptosis protein 1 and its ability to induce degradation through the ubiquitin-proteasome pathway. This targeted approach enhances the cytotoxic effects of chemotherapeutic agents, making it a promising candidate for therapeutic applications in oncology .
Propiedades
Fórmula molecular |
C37H48ClN3O8 |
|---|---|
Peso molecular |
698.2 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1 |
Clave InChI |
TUXKBZDECHBKLD-VGUVMAQISA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canónico |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


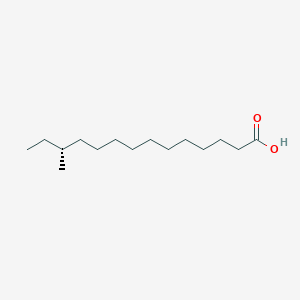
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
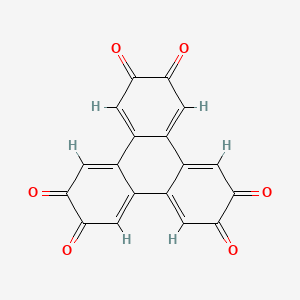

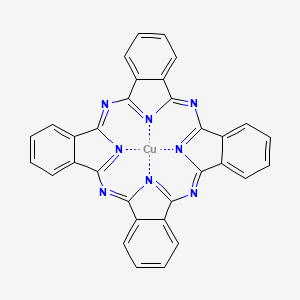
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
